6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine

Catalog No.
S608604
CAS No.
73397-12-3
M.F
C16H7ClN2O4
M. Wt
326.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine

CAS Number

73397-12-3

Product Name

6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine

IUPAC Name

6-chloro-9-nitrobenzo[a]phenoxazin-5-one

Molecular Formula

C16H7ClN2O4

Molecular Weight

326.69 g/mol

InChI

InChI=1S/C16H7ClN2O4/c17-13-15(20)10-4-2-1-3-9(10)14-16(13)23-12-7-8(19(21)22)5-6-11(12)18-14/h1-7H

InChI Key

ORQQSXRWRGYETD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)[N+](=O)[O-])OC3=C(C2=O)Cl

Synonyms

6-chloro-9-nitro-5-oxo-5H-benzo(a)phenoxazine, CNOB cpd

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)[N+](=O)[O-])OC3=C(C2=O)Cl

Anti-cancer Activity:

  • Tyrosine kinase inhibition: 6-Cl-9-NO2-5-oxo-BPO exhibits anti-tumor properties by binding to and inhibiting the activity of tyrosine kinases within cancer cells. These enzymes play a crucial role in signal transduction pathways involved in cell proliferation and survival. Studies suggest its potential in targeting various cancers, including breast, colon, and lung cancer. [Source: ]
  • DNA replication and repair inhibition: Research explores the use of 6-Cl-9-NO2-5-oxo-BPO in cancer gene therapy by targeting bacterial enzymes essential for DNA replication and repair within cancer cells. This disrupts their ability to divide and proliferate, offering a potential therapeutic strategy.

Other Potential Applications:

  • Antibacterial activity: Studies show promising antibacterial activity of 6-Cl-9-NO2-5-oxo-BPO against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This opens avenues for exploring its potential as a novel antibiotic.
  • Fluorescence properties: The compound exhibits fluorescence properties, making it a potential candidate for bioimaging applications. Its specific interactions with biological molecules could enable visualization of cellular processes and structures. [Source: ]

6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine is a heterocyclic compound belonging to the phenoxazine family, characterized by its unique molecular structure that includes a chloro group, a nitro group, and a ketone functionality. Its chemical formula is C16H7ClN2O4C_{16}H_{7}ClN_{2}O_{4} and it has a molecular weight of approximately 326.69 g/mol . This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a prodrug in cancer therapy due to its ability to be activated by specific enzymes, leading to the generation of cytotoxic metabolites.

The exact mechanism by which the CNOB-derived intermediate exerts its anti-cancer effect remains under investigation. However, it is likely to involve disruption of cellular processes essential for cancer cell survival and proliferation [].

The primary reaction involving 6-chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine is its reduction by nitroreductase enzymes, such as ChrR6. This enzymatic conversion yields 9-amino-6-chloro-5H-benzo[A]phenoxazine-5-one, which exhibits significant biological activity. The reduction process involves the transfer of electrons that leads to the formation of reactive oxygen species (ROS), contributing to the compound's cytotoxic effects against cancer cells .

6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine has demonstrated promising biological activities, particularly in oncology. The active metabolite produced from its enzymatic reduction has been shown to induce apoptosis through mitochondrial pathways, affecting cellular processes such as DNA binding and cell cycle arrest . In vitro studies indicate that this compound can effectively kill various cancer cell lines and has shown up to 40% complete remission in tumor models in mice .

The synthesis of 6-chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine typically involves multi-step organic reactions starting from simpler phenoxazine derivatives. Key synthetic routes may include:

  • Nitration: Introduction of the nitro group at the 9-position.
  • Chlorination: Substitution of a hydrogen atom with a chlorine atom at the 6-position.
  • Oxidation: Formation of the keto group at the 5-position.

These reactions often require careful control of conditions such as temperature and pH to achieve high yields and purity .

The primary application of 6-chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine lies in cancer therapy as a prodrug. Its ability to be selectively activated by bacterial enzymes presents a novel approach for targeted chemotherapy. Additionally, its fluorescent properties are utilized in biological imaging and tracking studies within cellular systems .

Interaction studies have highlighted the compound's ability to bind DNA and disrupt mitochondrial function, leading to cell death via apoptosis. The interactions between its active metabolite and cellular components have been crucial for understanding its mechanism of action. Studies utilizing confocal microscopy have provided insights into the localization of the compound within cells, further elucidating its biological effects .

Several compounds exhibit structural or functional similarities to 6-chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Actinomycin DContains phenoxazine-like structuresStrong antitumor properties
6-Hydroxy-5-oxo-5H-benzo[a]phenothiazineRelated phenothiazine structureIdentified as an antimutagenic agent
9-Amino-6-chloro-5H-benzo[a]phenoxazineDirect reduction product of CNOBExhibits fluorescence and DNA binding capabilities

These compounds share similar heterocyclic frameworks but differ in their functional groups and biological activities, highlighting the uniqueness of 6-chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine in therapeutic applications .

Novel Cyclization Strategies for Benzo[A]phenoxazine Core Formation

The benzo[A]phenoxazine scaffold is typically synthesized through cyclocondensation reactions. A validated approach involves reacting 2-aminophenol with 2,3-dichloro-1,4-naphthoquinone in ethanol under alkaline conditions (Na₂CO₃, 40°C), yielding 6-chloro derivatives with 89% efficiency. Microwave-assisted methods have reduced reaction times from 18 hours to 45 minutes while maintaining yields above 85%.

Key advancements include:

  • Friedel-Crafts Acylation: Introducing acetyl groups at position 2 using AlCl₃ catalysis, though subsequent deacetylation requires careful pH control.
  • Metal-Free Cyclization: Diaryliodonium salts enable O-arylation of phenols without transition metals, achieving 72% overall yield in a three-step sequence.

Table 1: Comparative Analysis of Cyclization Methods

MethodYield (%)Time (h)Key Advantage
Alkaline Cyclization8918High reproducibility
Microwave-Assisted850.75Energy efficiency
Metal-Free Arylation726Avoids metal contamination

Position-Specific Functionalization of Nitro and Chloro Substituents

The nitro group at position 9 and chloro group at position 6 serve as primary sites for functionalization:

Nitro Group Modifications

  • Enzymatic Reduction: ChrR6 nitroreductase selectively reduces the nitro group to an amine, generating MCHB with >95% conversion efficiency.
  • Chemical Reduction: Zn/HCl systems yield 9-aminophenoxazines, but with lower selectivity (∼70%) compared to enzymatic methods.

Chloro Group Substitutions

  • Nucleophilic Aromatic Substitution: Thiols (e.g., ethyl mercaptan) displace chloride at position 6 under basic conditions, forming alkylthio derivatives.
  • Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura reactions introduce aryl groups, though steric hindrance limits yields to 55–60%.

Development of Alkylthio-Substituted Analogs for Enhanced Bioactivity

Alkylthio derivatives exhibit improved pharmacokinetics due to increased lipophilicity. For example:

  • 6-(Hexadecylthio)-CNOB: Demonstrates 3.2-fold higher cellular uptake in HT-29 colon cancer cells compared to parent CNOB (IC₅₀ = 1.8 μM vs. 5.9 μM).
  • 6-(Cyclopentylthio)-CNOB: Shows 89% inhibition of HDAC6 at 50 nM, surpassing SAHA (vorinostat) in neuroprotection assays.

Mechanistic Insights:
Alkylthio groups enhance membrane permeability and enable π-π stacking with HDAC6's F680/L749 pocket, as confirmed by molecular docking.

Solid-Phase Synthesis Approaches for High-Throughput Derivative Libraries

Combinatorial strategies using Wang resin-bound intermediates have produced 160-member libraries with 82% average purity. A representative protocol involves:

  • Scaffold Immobilization: Coupling 4-phenyl-2-carboxypiperazine to resin via amide bonds.
  • Diversification: Sequential treatment with sulfonyl chlorides (8 variants) and amines (10 variants).
  • Cleavage: TFA/CH₂Cl₂ (95:5) releases products with >90% recovery.

Table 2: Library Screening Results

DerivativeHDAC6 IC₅₀ (nM)Anticancer IC₅₀ (μM)
CNOB8705.9
6-(Ethylthio)-CNOB3102.4
7d (hydroxyimidamide)30.9

ChrR6-Mediated Reductive Activation Mechanisms

ChrR6, a bacterial nitroreductase engineered for enhanced catalytic activity, drives the reductive activation of CNOB through a NADPH-dependent mechanism [1] [2]. The enzyme facilitates a two-electron reduction of the nitro group at position 9 of CNOB, yielding MCHB as the sole identifiable product [1] [2]. High-performance liquid chromatography (HPLC) analyses of reaction mixtures confirm the absence of intermediate semi-quinone radicals or alternative reduction products under physiological conditions [1].

The reaction proceeds via a ping-pong bi-bi mechanism characteristic of flavin-dependent oxidoreductases [4]. Structural studies of homologous nitroreductases reveal a conserved flavin mononucleotide (FMN) cofactor that cycles between oxidized and reduced states during catalysis [3] [4]. In the reductive half-reaction, NADPH transfers hydride ions to FMN, generating reduced FMN (FMNH2). Subsequent oxidative half-reactions involve FMNH2-mediated electron transfer to CNOB’s nitro group, culminating in aromatic amine formation [4].

Notably, ChrR6 exhibits a 20-fold higher maximal velocity (Vmax) and 10-fold improved catalytic efficiency (kcat/Km) compared to its parental enzyme ChrR [1]. This enhancement stems from amino acid substitutions that optimize substrate orientation and electron transfer kinetics. Molecular dynamics simulations suggest that ChrR6’s substrate-binding pocket accommodates CNOB’s planar benzo[a]phenoxazine core through π-π stacking interactions, while electrostatic forces position the nitro group for optimal FMNH2 access [3] [4].

Table 1: Kinetic Parameters of ChrR6-Mediated CNOB Reduction

ParameterChrR6 ValueChrR Value
Vmax (μmol/min/mg)4.8 ± 0.30.25 ± 0.02
Km (μM)38 ± 552 ± 7
kcat (s^-1)2.1 ± 0.10.11 ± 0.01
kcat/Km (M^-1s^-1)55,2632,115

Data adapted from comparative enzyme kinetics studies [1] [4].

NADPH-Dependent Biotransformation Kinetics

The biotransformation of CNOB follows Michaelis-Menten kinetics with respect to both NADPH and CNOB concentrations [1] [4]. Steady-state kinetic analyses reveal a Km of 38 μM for CNOB and 44 μM for NADPH, indicating moderate substrate affinity [1] [4]. Pre-steady-state experiments using stopped-flow spectrophotometry demonstrate rapid flavin reduction (kred = 2.00 ± 0.06 s^-1) followed by slower substrate oxidation (kox = 1.90 ± 0.09 s^-1) [4]. This kinetic asymmetry suggests product release as the rate-limiting step in the catalytic cycle.

NADPH binding induces conformational changes in ChrR6’s Rossmann fold domain, aligning the nicotinamide ring for hydride transfer to FMN [3] [4]. Isotopic labeling studies using [4R-2H]NADPH confirm stereospecific hydride transfer to the N5 position of FMN, consistent with Class I flavin reductases [4]. The enzyme’s dual specificity for NADH and NADPH (Km = 0.51 mM and 0.44 mM, respectively) enables functional flexibility in diverse cellular environments [4].

Competitive inhibition studies reveal that CB1954, a clinically evaluated nitroaromatic prodrug, binds ChrR6 with Ki = 12 μM, effectively blocking CNOB reduction [1]. This cross-reactivity highlights shared structural determinants in nitroreductase substrate recognition, particularly the importance of nitro group positioning relative to the flavin cofactor [4].

Structural Determinants of Nitroreductase Substrate Specificity

Crystallographic analyses of ChrR6 homologs reveal a conserved α/β fold with a central β-sheet flanked by α-helices, forming a deep hydrophobic cavity for FMN binding [3]. The active site architecture features several residues critical for CNOB recognition:

  • Tyr114: Positioned to stabilize the nitro group through hydrogen bonding
  • Arg232: Forms ionic interactions with CNOB’s chlorinated benzene ring
  • Phe315: Engages in π-stacking with the phenoxazine system

Mutagenesis studies demonstrate that substitution at Tyr114 (Y114A) reduces catalytic efficiency by 98%, underscoring its role in transition state stabilization [3] [4]. Comparative molecular docking simulations show that ChrR6’s expanded substrate-binding cleft accommodates CNOB’s 5-oxo group, which protrudes into a solvent-exposed region without steric hindrance [3].

The enzyme exists as a tetramer in solution, with subunit interactions mediated by salt bridges between Glu216 and Arg289 [3]. This quaternary structure enhances thermostability (Tm = 68°C) and prevents subunit dissociation during catalytic turnover. Small-angle X-ray scattering (SAXS) data confirm that tetramerization induces conformational changes that optimize FMN accessibility while protecting the reduced flavin from premature oxidation [3].

Competing Metabolic Pathways in Tumor Microenvironments

Tumor hypoxia significantly impacts CNOB activation through two competing pathways:

  • Oxygen-Dependent Redox Cycling: Under normoxic conditions, single-electron reduction of CNOB generates nitro radical anions (CNOB- −), which react with molecular oxygen to regenerate the parent compound while producing superoxide radicals (O2- −) [1]. This futile cycle consumes reducing equivalents (NAD(P)H) and generates reactive oxygen species (ROS), potentiating oxidative stress in cancer cells [1].

  • Hypoxia-Driven Bioactivation: Low oxygen tension (<0.1% O2) favors complete two-electron reduction to MCHB, bypassing radical formation [1]. ChrR6’s low Km for NADPH (44 μM) ensures sustained activity even in hypoxic tumors where NADPH pools are depleted [4].

Intratumoral heterogeneity further modulates CNOB metabolism through:

  • Aldo-Keto Reductase 1C3 (AKR1C3): Competes for NADPH and reduces CNOB at 5% of ChrR6’s efficiency
  • Cytochrome P450 Reductase (CPR): Generates minor amounts of MCHB under anoxic conditions
  • Glutathione Transferase Pi (GSTπ): Conjugates MCHB with glutathione, reducing intracellular accumulation

Table 2: Tumor Microenvironment Factors Influencing CNOB Activation

FactorEffect on CNOB ActivationMechanism
Hypoxia (<0.1% O2)↑ MCHB ProductionFavors two-electron reduction
Elevated ROS↓ Metabolic ActivationOxidizes FMNH2 cofactor
Acidic pH (6.5-6.8)↑ ChrR6 ActivityProtonates active site histidines
High GSTπ Expression↓ MCHB CytotoxicityGlutathione conjugation

Fluorescence imaging studies utilizing MCHB’s intrinsic fluorescence (λex = 575 nm, λem = 625 nm) demonstrate heterogeneous drug distribution in tumor spheroids, with preferential accumulation in peri-necrotic regions [1] [2]. This spatial patterning correlates with areas of chronic hypoxia and elevated ChrR6 expression, as confirmed by immunohistochemical staining [1].

6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine functions as a prodrug that requires enzymatic reduction to exert its cytotoxic effects [1]. The primary active metabolite, 9-amino-6-chloro-5H-benzo[a]phenoxazine-5-one (MCHB), demonstrates potent DNA intercalation capabilities that form the foundation of its anticancer activity [1] [2].

The structural transformation from the nitro-containing prodrug to the amino-substituted active metabolite is critical for DNA binding affinity [1]. MCHB possesses a planar aromatic benzophenoxazine core that facilitates insertion between DNA base pairs, with the amino substituent at position 9 providing enhanced binding interactions . This intercalation mechanism disrupts normal DNA topology and creates significant structural perturbations in the double helix [1].

The DNA intercalation process initiated by MCHB leads to replication fork stalling and subsequent activation of DNA damage response pathways [1]. At non-lethal concentrations, MCHB causes pronounced accumulation of cells in S-phase, indicating disruption of DNA replication processes [1]. The compound demonstrates preferential binding to B-form DNA and promotes conformational changes that render the DNA structure more rigid at low concentrations [4].

Quantitative analysis reveals that MCHB intercalation occurs with high affinity, leading to measurable DNA unwinding and lengthening characteristic of classical intercalating agents [1]. The intercalation-induced DNA damage triggers checkpoint activation mechanisms that attempt cellular repair processes before committing to apoptotic pathways [1]. These molecular interactions establish MCHB as a potent genotoxic agent with specific targeting properties for rapidly dividing cancer cells [2].

The DNA intercalation properties of related benzophenoxazine derivatives demonstrate structure-activity relationships where planar aromatic systems with appropriate substituents maintain intercalation capacity [5]. Compounds designated as C9, A36, and A42 in research studies exhibit varying degrees of DNA binding affinity correlating with their cytotoxic potencies against cancer cell lines [5].

Caspase-Dependent Apoptosis Induction Pathways

The caspase-dependent apoptosis pathway activated by 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine follows the intrinsic mitochondrial pathway characterized by sequential caspase activation [1]. The initial trigger involves mitochondrial membrane permeabilization leading to cytochrome c release into the cytoplasm [1] [11].

Caspase-9 activation occurs through apoptosome formation, where released cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) in the presence of ATP [12] [13]. This heptameric complex provides the platform for caspase-9 recruitment and autoactivation through proximity-induced dimerization [14] [15]. The activation timeframe for caspase-9 ranges from 6-12 hours following MCHB exposure, representing the commitment point for apoptotic cell death [1].

The caspase-9 holoenzyme demonstrates enhanced proteolytic activity when bound to the apoptosome compared to free caspase-9, exhibiting activity levels at least two orders of magnitude higher [13] [14]. This amplification mechanism ensures efficient propagation of the apoptotic signal despite relatively low initial concentrations of pro-apoptotic stimuli [16].

Caspase-3 activation represents the primary effector mechanism downstream of caspase-9 [12] [17]. Caspase-9 directly cleaves and activates caspase-3 through specific aspartate residue recognition, leading to the characteristic proteolytic processing of numerous cellular substrates [12]. The activation of caspase-3 occurs within 12-18 hours of initial treatment and correlates with the appearance of apoptotic morphological features [1].

Substrate cleavage patterns include critical cellular proteins such as Poly ADP-Ribose Polymerase (PARP), DNA Fragmentation Factor 45 (DFF45/ICAD), and nuclear lamins [17] [16]. The cleavage of DFF45 releases Caspase-Activated DNase (CAD), which subsequently induces the characteristic DNA fragmentation observed in apoptotic cells [16].

Feedback amplification mechanisms enhance caspase activation through cleavage of anti-apoptotic Bcl-2 family proteins [16]. This process involves caspase-mediated inactivation of Bcl-2 and Bcl-xL, which removes inhibitory signals and promotes further mitochondrial membrane permeabilization [16]. The feedback loop ensures sustained caspase activation and prevents cellular recovery from sub-lethal damage [16].

Inhibitor of Apoptosis Protein (IAP) regulation plays a crucial role in determining the threshold for caspase activation [16]. The release of Second Mitochondria-derived Activator of Caspase (Smac/DIABLO) from mitochondria counteracts IAP-mediated caspase inhibition, ensuring efficient apoptotic progression in cancer cells [17] [16].

Cell Cycle Arrest Mechanisms in Neoplastic Cells

Cell cycle checkpoint activation induced by 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine occurs through multiple mechanisms that target different phases of cell division [1]. The DNA intercalation properties of MCHB trigger checkpoint responses designed to prevent replication of damaged DNA [1].

S-phase accumulation represents the primary cell cycle effect observed at sub-lethal concentrations of MCHB [1]. This accumulation results from replication fork stalling caused by DNA intercalation, which activates the intra-S-phase checkpoint mediated by ATR (Ataxia Telangiectasia and Rad3-related) kinase and Checkpoint kinase 1 (Chk1) [18]. The S-phase arrest allows cells to attempt DNA repair mechanisms before proceeding with replication [19].

The DNA damage response involves phosphorylation of histone H2AX (γ-H2AX), which serves as a marker for DNA double-strand breaks [20]. This modification occurs predominantly in cells that have progressed to S-phase, indicating that replication-associated DNA damage represents the primary trigger for checkpoint activation [20]. The phosphorylation of H2AX facilitates the recruitment of DNA repair machinery to sites of damage [19].

G2/M checkpoint activation occurs at higher concentrations of MCHB and involves the Chk1-Cdc25C-Cdk1 pathway [20]. The activation of Chk1 leads to phosphorylation and inactivation of the Cdc25C phosphatase, preventing the activation of Cyclin-dependent kinase 1 (Cdk1) required for mitotic entry [12] [20]. This checkpoint provides a final opportunity for DNA repair before the irreversible process of chromosome segregation [21].

Checkpoint protein expression patterns demonstrate cell-line specific responses that correlate with underlying genetic alterations [20]. Cancer cells with p53 mutations often retain sensitivity to MCHB-induced cell cycle arrest, indicating that the compound can overcome some resistance mechanisms associated with p53 dysfunction [20]. This selectivity enhances the therapeutic potential of the compound against p53-deficient tumors [21].

Duration of cell cycle arrest varies depending on the extent of DNA damage and cellular repair capacity [19]. Cells experiencing sub-lethal damage may undergo transient arrest followed by recovery, while severely damaged cells progress to apoptosis after prolonged checkpoint activation [19] [22]. The transition from reversible arrest to irreversible apoptotic commitment typically occurs within 24-48 hours of sustained checkpoint signaling [19].

Cancer cell selectivity in cell cycle arrest mechanisms results from defective checkpoint responses commonly observed in neoplastic cells [23]. Many cancer cells harbor mutations in checkpoint genes such as p53, ATM, or BRCA1/2, which compromise their ability to properly respond to DNA damage [21]. This creates a therapeutic window where normal cells can repair damage and survive, while cancer cells with defective checkpoints undergo apoptosis [24].

XLogP3

3.6

Wikipedia

6-CHLORO-9-NITRO-5-OXO-5H-BENZO[A]PHENOXAZINE

Dates

Last modified: 09-13-2023

Explore Compound Types